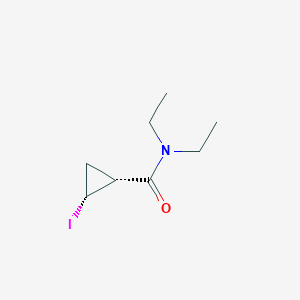
(cis)-N,N-diethyl-2-iodocyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(cis)-N,N-diethyl-2-iodocyclopropanecarboxamide is an organic compound characterized by a cyclopropane ring substituted with an iodine atom and a carboxamide group The compound’s structure is defined by the cis configuration, where the substituents are on the same side of the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (cis)-N,N-diethyl-2-iodocyclopropanecarboxamide typically involves the cyclopropanation of an appropriate alkene precursor followed by iodination and subsequent amide formation. One common method includes the use of a rhodium-catalyzed cyclopropanation reaction of α-silyl styrenes with aryl diazoacetates, followed by desilylation to yield the desired cyclopropane carboxylate .
Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, with optimizations for yield and purity. This could include continuous flow processes for the cyclopropanation and iodination steps, as well as advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: (cis)-N,N-diethyl-2-iodocyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
(cis)-N,N-diethyl-2-iodocyclopropanecarboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound can be used to investigate the effects of cyclopropane-containing molecules on biological systems.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (cis)-N,N-diethyl-2-iodocyclopropanecarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring’s strain and the presence of the iodine atom can influence the compound’s reactivity and binding affinity. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects.
Comparación Con Compuestos Similares
(trans)-N,N-diethyl-2-iodocyclopropanecarboxamide: The trans isomer of the compound, with substituents on opposite sides of the cyclopropane ring.
N,N-diethyl-2-bromocyclopropanecarboxamide: A similar compound with a bromine atom instead of iodine.
N,N-diethyl-2-chlorocyclopropanecarboxamide: A similar compound with a chlorine atom instead of iodine.
Uniqueness: (cis)-N,N-diethyl-2-iodocyclopropanecarboxamide is unique due to its specific cis configuration and the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its trans isomer and other halogenated analogs.
Propiedades
IUPAC Name |
(1R,2R)-N,N-diethyl-2-iodocyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14INO/c1-3-10(4-2)8(11)6-5-7(6)9/h6-7H,3-5H2,1-2H3/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCGMGMQICLJSS-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CC1I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@H]1C[C@H]1I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














